molecular formula C10H15NO2 B11075257 methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate

methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate

Cat. No.: B11075257
M. Wt: 181.23 g/mol
InChI Key: HIHWPYKPNOPVBM-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate is an organic compound featuring a pyrrole ring attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : One common method to synthesize methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate involves the esterification of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Fischer Esterification: : Another approach is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols or alkanes.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amides, thioesters

Scientific Research Applications

Chemistry

In organic synthesis, methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate serves as a versatile intermediate for the preparation of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its structure allows for easy modification, enabling the design of enzyme inhibitors or activators.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ester functionality can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a useful prodrug candidate.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and resins. Its ability to undergo various chemical transformations makes it a valuable building block in material science.

Mechanism of Action

The mechanism by which methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate exerts its effects depends on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis can be used to study enzyme kinetics and inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-2-(1H-pyrrol-1-yl)propanoate
  • Ethyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate
  • Methyl 3-ethyl-2-(1H-pyrrol-1-yl)butanoate

Uniqueness

Methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate is unique due to its specific structural arrangement, which combines a pyrrole ring with a butanoate ester. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, allowing for diverse chemical transformations.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 3-methyl-2-pyrrol-1-ylbutanoate

InChI

InChI=1S/C10H15NO2/c1-8(2)9(10(12)13-3)11-6-4-5-7-11/h4-9H,1-3H3

InChI Key

HIHWPYKPNOPVBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)N1C=CC=C1

Origin of Product

United States

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